Ethyl (S)-(3-methyl-4-oxo-5-piperidin-1-ylthiazolidin-2-ylidene)acetate
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Overview
Description
Ethyl (S)-(3-methyl-4-oxo-5-piperidin-1-ylthiazolidin-2-ylidene)acetate is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a piperidine moiety, and an ethyl ester group. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-(3-methyl-4-oxo-5-piperidin-1-ylthiazolidin-2-ylidene)acetate typically involves multi-step organic reactions. One common method includes the condensation of a thiazolidinone derivative with a piperidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-(3-methyl-4-oxo-5-piperidin-1-ylthiazolidin-2-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiazolidinone rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
Ethyl (S)-(3-methyl-4-oxo-5-piperidin-1-ylthiazolidin-2-ylidene)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Ethyl (S)-(3-methyl-4-oxo-5-piperidin-1-ylthiazolidin-2-ylidene)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazolidinone ring is often responsible for its biological activity, while the piperidine moiety enhances its binding affinity and specificity. The exact pathways and molecular targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Ethyl (S)-(3-methyl-4-oxo-5-piperidin-1-ylthiazolidin-2-ylidene)acetate can be compared with other thiazolidinone derivatives and piperidine-containing compounds. Similar compounds include:
Thiazolidinone Derivatives: Compounds with similar thiazolidinone rings but different substituents.
Piperidine Derivatives: Compounds with piperidine rings and various functional groups.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
76333-71-6 |
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Molecular Formula |
C13H20N2O3S |
Molecular Weight |
284.38 g/mol |
IUPAC Name |
ethyl (2E)-2-[(5S)-3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene]acetate |
InChI |
InChI=1S/C13H20N2O3S/c1-3-18-11(16)9-10-14(2)12(17)13(19-10)15-7-5-4-6-8-15/h9,13H,3-8H2,1-2H3/b10-9+/t13-/m0/s1 |
InChI Key |
ZCKKHYXUQFTBIK-LXKVQUBZSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/1\N(C(=O)[C@H](S1)N2CCCCC2)C |
Canonical SMILES |
CCOC(=O)C=C1N(C(=O)C(S1)N2CCCCC2)C |
Origin of Product |
United States |
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